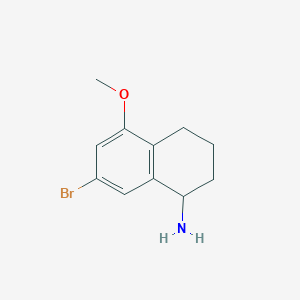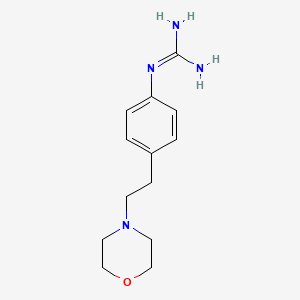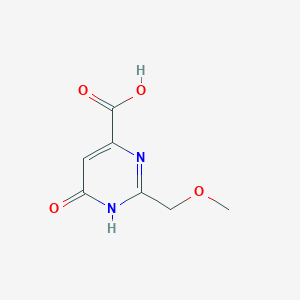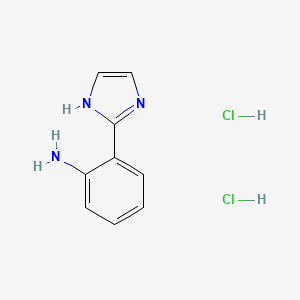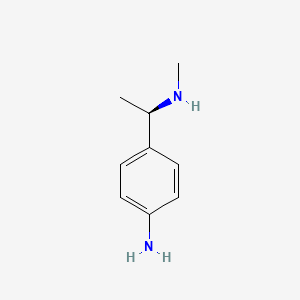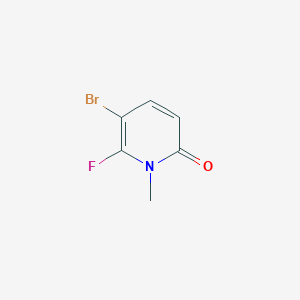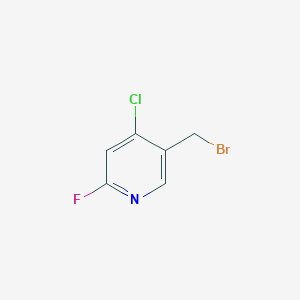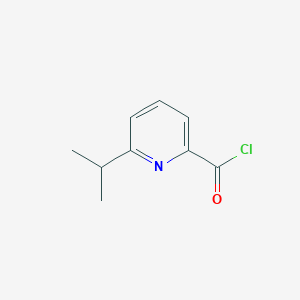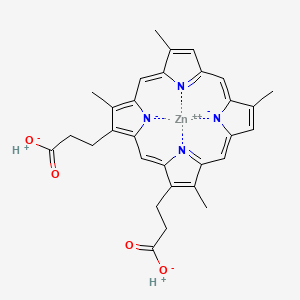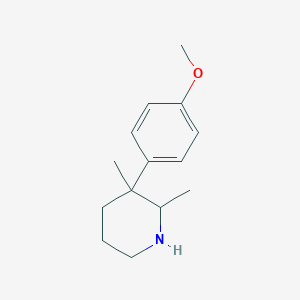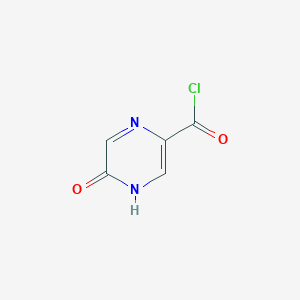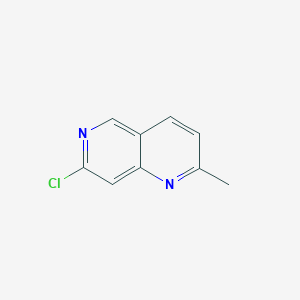
7-Chloro-2-methyl-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with a chlorine atom at the 7th position and a methyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3-chloropyridine with acetic anhydride, followed by cyclization to form the naphthyridine ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form diarylated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, oxidized derivatives, and diarylated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-methyl-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is used in the study of various biological pathways and mechanisms due to its pharmacological properties.
Industrial Applications: It finds use in the development of diagnostic tools, agricultural chemicals, and photophysical applications.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells. The compound can bind to DNA and inhibit the activity of enzymes involved in these processes, leading to cell death. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities and reactivity.
1,8-Naphthyridine: Known for its unique properties and applications in medicinal chemistry.
2,7-Difunctionalized-1,8-Naphthyridine: Studied for its efficient synthesis and diverse applications.
Uniqueness
7-Chloro-2-methyl-1,6-naphthyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and methyl group at specific positions enhances its reactivity and potential as a pharmacologically active compound.
Eigenschaften
Molekularformel |
C9H7ClN2 |
|---|---|
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
7-chloro-2-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)4-8(7)12-6/h2-5H,1H3 |
InChI-Schlüssel |
KOVRCWYFYBYWLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=NC=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


